molecular formula C13H20N6O4 B140476 D-バラシクロビル CAS No. 142963-60-8

D-バラシクロビル

カタログ番号: B140476
CAS番号: 142963-60-8
分子量: 324.34 g/mol
InChIキー: HDOVUKNUBWVHOX-MRVPVSSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Profile

D-Valacyclovir is an ester of acyclovir and the amino acid L-valine. This modification enhances the oral bioavailability of acyclovir, making it a more effective treatment option for herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. The bioavailability of acyclovir after valacyclovir administration ranges from 54% to 70%, significantly higher than the 15-30% achieved with oral acyclovir alone .

The drug is indicated for:

  • Cold Sores (Herpes Labialis)
  • Genital Herpes : Treatment and suppression in immunocompetent and HIV-infected patients.
  • Herpes Zoster : Effective in reducing the duration and severity of shingles.
  • Prevention of Cytomegalovirus (CMV) Infection : Particularly in transplant patients .

Treatment of Herpes Simplex Virus Infections

Valacyclovir has been shown to be effective for both initial and recurrent episodes of genital herpes. A study demonstrated that a one-day treatment regimen could significantly reduce the duration of cold sore episodes compared to placebo .

Suppression Therapy

Long-term use of valacyclovir for suppressing HSV infections has been well-documented. Clinical trials involving over 3000 participants showed that daily administration effectively reduced the frequency of outbreaks and was well tolerated over extended periods .

Herpes Zoster Management

Valacyclovir is also prescribed for managing herpes zoster (shingles). It has been found to decrease the duration of pain and the risk of postherpetic neuralgia when administered early in the course of the disease .

Prevention of CMV Infection

In transplant patients, valacyclovir has been used as a prophylactic measure against CMV infection, showing comparable efficacy to intravenous ganciclovir while being easier to administer .

Neurotoxicity Cases

Several case studies have reported neurological side effects associated with valacyclovir, particularly in patients with renal impairment. For instance:

  • A 24-year-old female on peritoneal dialysis developed confusion and tremors after starting valacyclovir for genital herpes. Upon discontinuation, her symptoms improved significantly within days .
  • A 73-year-old woman with Alzheimer's experienced severe cognitive decline after initiating valacyclovir for herpes zoster but regained function after stopping the medication .

These cases underscore the importance of monitoring renal function and adjusting dosages accordingly to prevent toxicity.

Efficacy Data Table

ApplicationDosageEfficacy Evidence
Cold Sores1 g once dailySignificant reduction in episode duration
Genital Herpes500 mg twice dailyEffective for both initial and recurrent episodes
Herpes Zoster1 g three times dailyReduced pain duration and incidence of neuralgia
CMV Prevention2 g three times dailyComparable efficacy to ganciclovir in transplant patients

作用機序

Target of Action

D-Valacyclovir, also known as Valacyclovir, primarily targets two key enzymes in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase . These enzymes play crucial roles in the replication of the viral genome, making them ideal targets for antiviral drugs.

Mode of Action

Valacyclovir is a prodrug that is converted in vivo to Aciclovir , a nucleoside analog . Aciclovir is then phosphorylated by the virally-encoded thymidine kinase to produce aciclovir monophosphate. Subsequent phosphorylation by cellular enzymes yields aciclovir triphosphate , which competitively inhibits viral DNA polymerase . This inhibition prevents the synthesis of viral DNA, thereby halting viral replication .

Biochemical Pathways

The conversion of Valacyclovir to Aciclovir involves a series of biochemical reactions. First, Valacyclovir is absorbed via the hPEPT1 peptide transporter in the intestines . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Aciclovir and L-valine . This process is facilitated by the enzyme Valacyclovir hydrolase , also known as Biphenyl hydrolase-like (BPHL) protein .

Pharmacokinetics

Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than Aciclovir . This increased bioavailability is attributed to carrier-mediated intestinal absorption, followed by rapid and extensive first-pass intestinal and/or hepatic hydrolysis . The main route of Aciclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The result of Valacyclovir’s action is the inhibition of viral DNA synthesis, which effectively halts the replication of the herpes simplex virus . This leads to a decrease in the severity and frequency of outbreaks in individuals with herpes infections .

Action Environment

The action of Valacyclovir can be influenced by various environmental factors. Additionally, the safety of Valacyclovir at doses higher than those approved by the US Food and Drug Administration, especially in immunocompromised persons, remains controversial . It’s also worth noting that the efficacy of Valacyclovir can be affected by the patient’s renal function, as the main route of Aciclovir elimination is renal .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Valacyclovir involves the esterification of acyclovir with L-valine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of D-Valacyclovir follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

生物活性

D-Valacyclovir, a prodrug of acyclovir, exhibits significant antiviral activity against various herpesviruses, including Herpes Simplex Virus (HSV), Varicella Zoster Virus (VZV), and Epstein-Barr Virus (EBV). This article explores the biological activity of D-Valacyclovir, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and case studies highlighting its therapeutic applications and potential toxicities.

Pharmacokinetics

D-Valacyclovir is rapidly converted to acyclovir and valine in the body, primarily by the enzyme valacyclovir hydrolase. This conversion enhances the bioavailability of acyclovir, which is crucial for effective antiviral therapy. Studies indicate that the mean bioavailability of acyclovir after administering D-Valacyclovir is approximately 54.2% , compared to 15-30% with oral acyclovir alone .

Table 1: Pharmacokinetic Comparison

ParameterD-ValacyclovirAcyclovir
Bioavailability54.2%15-30%
C_max (ng/mL)Higher with D-ValacyclovirLower with Acyclovir
AUC (ng·h/mL)Significantly increasedLower

The antiviral activity of D-Valacyclovir is primarily attributed to its metabolite, acyclovir. The mechanisms include:

  • Competitive Inhibition : Acyclovir competes with deoxyguanosine for viral DNA polymerase.
  • Incorporation into Viral DNA : Once phosphorylated to its active triphosphate form, acyclovir gets incorporated into viral DNA, leading to chain termination.
  • Selective Activation : The initial phosphorylation step requires the viral enzyme thymidine kinase (TK), which is present only in infected cells, providing a selective mechanism against virus-infected cells .

Clinical Efficacy

Clinical studies have demonstrated that D-Valacyclovir significantly reduces the frequency and severity of herpesvirus infections. For instance, a large-scale trial indicated that patients receiving D-Valacyclovir had a 69% reduction in recurrence rates compared to placebo . Another study highlighted its efficacy in reducing viral shedding in saliva among participants undergoing stress .

Case Studies

  • Valacyclovir Neurotoxicity : A case study documented a patient undergoing peritoneal dialysis who developed neurotoxicity associated with unadjusted doses of valacyclovir. The patient presented with pseudobulbar affect but showed improvement after adjusting the dosage and enhancing drug clearance through dialysis .
  • Antiviral Treatment in Extreme Environments : Research involving astronauts indicated that prophylactic administration of valacyclovir reduced EBV viral loads by over 24-fold , demonstrating its potential utility in high-stress environments .

Safety Profile and Toxicity

While D-Valacyclovir is generally well-tolerated, there are reports of adverse effects, particularly neurotoxicity in patients with renal impairment. Adjusting dosage based on renal function is crucial to minimize risks .

Table 2: Reported Adverse Effects

Adverse EffectDescription
NeurotoxicityEmotional lability; pseudobulbar affect
Gastrointestinal issuesNausea, diarrhea
Skin reactionsRash

特性

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOVUKNUBWVHOX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142963-60-8
Record name Valacyclovir, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALACYCLOVIR, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S9ACT5D06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Valacyclovir
Reactant of Route 2
Reactant of Route 2
D-Valacyclovir
Reactant of Route 3
Reactant of Route 3
D-Valacyclovir
Reactant of Route 4
D-Valacyclovir
Reactant of Route 5
Reactant of Route 5
D-Valacyclovir
Reactant of Route 6
D-Valacyclovir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。